molecular formula C8H18ClNO4 B7970692 2-Methyl-2-(4-morpholinyl)propanoic acid hydrochloride hydrate

2-Methyl-2-(4-morpholinyl)propanoic acid hydrochloride hydrate

Cat. No.: B7970692
M. Wt: 227.68 g/mol
InChI Key: XLFHVFYNRCBTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(4-morpholinyl)propanoic acid hydrochloride hydrate is a chemical compound with the molecular formula C8H15NO3·ClH·H2O. It is a morpholine derivative and is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-morpholinyl)propanoic acid hydrochloride hydrate typically involves the reaction of morpholine with 2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the hydrochloride salt. The hydrate form is obtained by crystallization from an aqueous solution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-morpholinyl)propanoic acid hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while substitution reactions can produce various morpholine derivatives.

Scientific Research Applications

2-Methyl-2-(4-morpholinyl)propanoic acid hydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-morpholinyl)propanoic acid hydrochloride hydrate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-morpholinyl)propanoic acid
  • 2-Methyl-2-(4-morpholinyl)propanoic acid hydrochloride
  • 2-Methyl-2-(4-morpholinyl)propanoic acid anhydrous

Uniqueness

2-Methyl-2-(4-morpholinyl)propanoic acid hydrochloride hydrate is unique due to its hydrate form, which can influence its solubility and stability. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.

Properties

IUPAC Name

2-methyl-2-morpholin-4-ylpropanoic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH.H2O/c1-8(2,7(10)11)9-3-5-12-6-4-9;;/h3-6H2,1-2H3,(H,10,11);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFHVFYNRCBTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCOCC1.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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